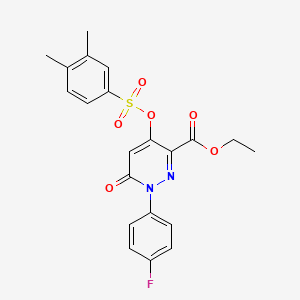

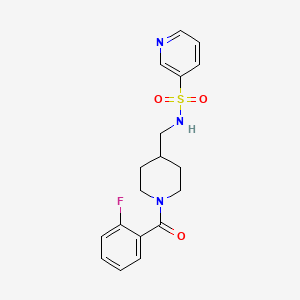

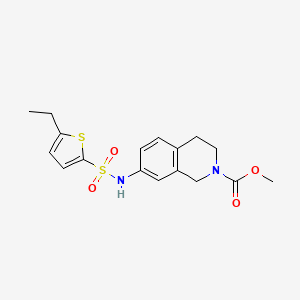

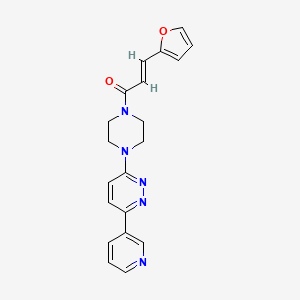

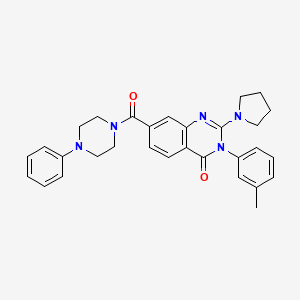

![molecular formula C18H13ClN6O B2517004 4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 890950-58-0](/img/structure/B2517004.png)

4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

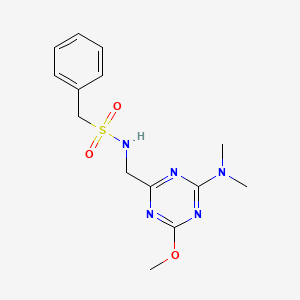

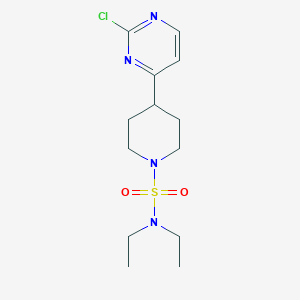

4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Anticancer Applications

- Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer properties. These compounds, including structures related to 4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide, have shown promise as anticancer agents due to their ability to inhibit specific cellular enzymes or pathways involved in cancer progression. For instance, a study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives and evaluated them for their cytotoxic activities against cancer cell lines, revealing significant potential in cancer therapy (Rahmouni et al., 2016).

Anti-inflammatory Applications

- The pyrazolo[3,4-d]pyrimidine scaffold has been utilized to develop compounds with potential anti-inflammatory activity. Research by Aggarwal et al. (2014) on 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, which share a core structure with the compound of interest, showed promising anti-inflammatory effects, comparable to standard drugs such as Indomethacin. This highlights the therapeutic potential of such derivatives in treating inflammation-related disorders (Aggarwal et al., 2014).

Antimicrobial Applications

- Pyrazolopyrimidine derivatives have also been investigated for their antimicrobial properties. The structural versatility of these compounds allows for the targeting of various microbial organisms, including bacteria and fungi. For example, Alsaedi et al. (2019) synthesized a series of pyrazolo[1,5-a]pyrimidine compounds with incorporated sulfonyl groups, demonstrating significant antimicrobial activity against a range of pathogens. This research suggests the potential use of these compounds in developing new antimicrobial agents (Alsaedi et al., 2019).

Mechanism of Action

Target of Action

The primary target of 4-chloro-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .

Mode of Action

4-chloro-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a significant alteration in cell cycle progression . The compound also induces apoptosis within HCT cells .

Biochemical Pathways

The inhibition of CDK2 by 4-chloro-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide affects the cell cycle progression pathway . This disruption leads to the arrest of the cell cycle at the G0-G1 stage , preventing the cells from entering the S phase where DNA replication occurs. This ultimately leads to the inhibition of cell proliferation .

Pharmacokinetics

In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties for 4-chloro-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide . These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The result of the action of 4-chloro-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is the significant inhibition of the growth of the examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 .

properties

IUPAC Name |

4-chloro-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN6O/c19-13-8-6-12(7-9-13)18(26)24-23-16-15-10-22-25(17(15)21-11-20-16)14-4-2-1-3-5-14/h1-11H,(H,24,26)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQXKPFTTQPTJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B2516922.png)

![2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2516923.png)

![4-butoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2516933.png)

![3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2516937.png)